Fenirofibrate - 1350310-05-2

Fenirofibrate

Catalog Number: EVT-7930202
CAS Number: 1350310-05-2
Molecular Formula: C17H17ClO4
Molecular Weight: 320.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fenirofibrate is a diarylmethane.
Overview

Fenofibrate is a pharmaceutical compound primarily used as a lipid-regulating agent, particularly for lowering triglyceride levels and increasing high-density lipoprotein cholesterol in patients with dyslipidemia. It belongs to the class of medications known as fibrates, which work by activating peroxisome proliferator-activated receptor alpha (PPAR-α), leading to enhanced lipid metabolism and reduced lipid levels in the bloodstream. Fenofibrate is often prescribed in conjunction with dietary changes to manage cholesterol and triglyceride levels effectively.

Source and Classification

Fenofibrate is classified as a fibrate, a type of medication that primarily targets lipid profiles in patients with hyperlipidemia. It is derived from fenofibric acid, which is its active form. The compound is synthesized through various chemical processes, and its efficacy has been well-documented in clinical studies focusing on cardiovascular health and metabolic syndrome.

Synthesis Analysis

Methods and Technical Details

The synthesis of fenofibrate typically involves the esterification of fenofibric acid with isopropyl alcohol. A notable method includes reacting a metal salt of fenofibric acid with an isopropyl halide in a solvent system comprising dimethyl sulfoxide and an alkyl acetate. The general reaction scheme can be summarized as follows:

  1. Preparation of Metal Salt: Fenofibric acid is reacted with potassium carbonate to form its potassium salt.
  2. Esterification Reaction: The potassium salt is then treated with isopropyl bromide at gentle reflux for 2 to 8 hours, facilitating the formation of fenofibrate.
  3. Isolation: The resultant mixture undergoes filtration to remove insoluble salts, followed by solvent removal and crystallization to isolate fenofibrate .

This process can be scaled for industrial production, allowing for batch sizes up to 1000 kilograms.

Chemical Reactions Analysis

Reactions and Technical Details

Fenofibrate undergoes various chemical reactions during its synthesis and degradation processes:

  1. Esterification: The primary reaction involves the esterification of fenofibric acid with isopropyl alcohol or its halides.
  2. Degradation: Under certain conditions, fenofibrate can degrade into various impurities, which have been characterized using techniques like mass spectrometry and infrared spectroscopy .

The synthesis of potential impurities has been documented, highlighting the importance of monitoring reaction conditions to ensure product purity.

Mechanism of Action

Process and Data

Fenofibrate exerts its effects primarily through the activation of PPAR-α, a nuclear receptor that regulates gene expression involved in lipid metabolism. The mechanism can be outlined as follows:

  1. Activation of PPAR-α: Upon binding to PPAR-α, fenofibrate promotes the transcription of genes involved in fatty acid oxidation.
  2. Reduction of Triglycerides: This activation leads to decreased triglyceride levels by enhancing lipoprotein lipase activity, increasing the clearance of triglyceride-rich lipoproteins.
  3. Increase in HDL Levels: Fenofibrate also promotes the synthesis of high-density lipoprotein cholesterol, contributing to improved cardiovascular health.

Clinical studies have shown significant reductions in triglycerides and increases in high-density lipoprotein cholesterol among patients treated with fenofibrate .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fenofibrate typically appears as a white crystalline powder.
  • Melting Point: The melting point ranges around 179-182 °C.
  • Solubility: It is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Fenofibrate exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It reacts with strong acids or bases during hydrolysis, leading to potential degradation products.
Applications

Scientific Uses

Fenofibrate is primarily utilized in clinical settings for managing dyslipidemia and reducing cardiovascular risk factors. Its applications extend beyond traditional lipid management:

  • Cardiovascular Disease Prevention: Used as part of comprehensive treatment plans for patients at risk of heart disease.
  • Metabolic Syndrome Management: Helps address multiple metabolic abnormalities associated with metabolic syndrome.
  • Research Applications: Investigated for potential roles in other therapeutic areas such as diabetes management due to its effects on lipid metabolism.
Molecular Pharmacology and Mechanisms of Action

PPAR-α Agonism and Lipid Metabolism Modulation

Fenofibrate acts primarily as a potent agonist of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor highly expressed in the liver, kidney, heart, and skeletal muscle. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes. This interaction drives the transcription of enzymes critical for fatty acid oxidation pathways:

  • Mitochondrial β-oxidation: Enhanced via upregulation of carnitine palmitoyltransferase-1α (CPT1α), increasing fatty acid transport into mitochondria [1] [10].
  • Peroxisomal β-oxidation: Induced through acyl-CoA oxidase (ACO) gene expression, facilitating very-long-chain fatty acid breakdown [8] [10].
  • Microsomal ω-oxidation: Mediated by cytochrome P450 4A (CYP4A) isoforms, enabling hydroxylation of fatty acids [7].

Kinetic studies in APOE3-Leiden.CETP mice demonstrate fenofibrate’s dual effects: it accelerates VLDL-triglyceride clearance by 68% *and paradoxically increases VLDL-TG production by 73%. This compensatory hepatic output is fueled equally by re-esterified plasma fatty acids and hepatic triglyceride pools [7]. The net effect remains a profound reduction in plasma triglycerides (↓60%) and cholesterol (↓38%) due to dominant clearance mechanisms [7] [10].

Table 1: Key PPARα Target Genes in Lipid Metabolism

GeneProteinFunctionRegulation by Fenofibrate
CPT1αCarnitine palmitoyltransferase-1αMitochondrial fatty acid transport↑↑
ACOAcyl-CoA oxidasePeroxisomal β-oxidation
LPLLipoprotein lipaseTriglyceride hydrolysis↑↑
APOA5Apolipoprotein A-VLPL activation
CYP4ACytochrome P450 4AMicrosomal ω-oxidation

Transcriptional Regulation of Antioxidant and Anti-Inflammatory Pathways

Beyond lipid modulation, fenofibrate orchestrates cytoprotective responses through cross-talk between PPARα and stress-response pathways:

  • Nrf2 Activation: Fenofibrate depletes Keap1 (Kelch-like ECH-associated protein 1) via p62-mediated autophagic degradation. This stabilizes Nrf2, triggering its nuclear translocation and binding to antioxidant response elements (AREs). Consequently, genes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and sulfiredoxin 1 (SRXN1) are upregulated, bolstering cellular redox defenses [6] [8].
  • NF-κB Suppression: PPARα activation inhibits NF-κB signaling by preventing IκB degradation. This reduces transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in models of endotoxemia and steatohepatitis [2] [8].
  • Oxidative Stress Mitigation: In aged rats, low-dose fenofibrate (0.1%) decreases lipid peroxidation marker 4-HNE, while higher doses (0.5%) exacerbate oxidative stress, indicating dose-dependent effects on antioxidant capacity [3].

In DDC-induced steatohepatitis, fenofibrate co-treatment restores SOD1, SOD2, and γ-glutamyl-cysteine ligase (GCLC) expression, attenuating hepatocellular damage [8].

Table 2: Fenofibrate-Mediated Antioxidant and Anti-inflammatory Effects

PathwayKey EffectorsBiological OutcomeExperimental Model
Nrf2/AREHO-1, NQO1, SRXN1↓ ROS, ↑ detoxificationHepa1c1c7 cells [6]
NF-κBTNF-α, IL-1β, IL-6↓ InflammationLPS-challenged mice [2]
Cytokine signalingJAK1/STAT3↓ Acute-phase responseDiabetic retinopathy models [9]

Impact on Apolipoprotein Synthesis and Lipoprotein Lipase Activation

Fenofibrate remodels lipoprotein profiles by dual regulation of apolipoproteins:

  • APOC3 Downregulation: Reduces apolipoprotein C-III, an inhibitor of lipoprotein lipase (LPL), enhancing triglyceride hydrolysis [1] [7].
  • APOA1/APOA5 Upregulation: Increases apolipoprotein A-I (major HDL component) and ApoA-V (LPL coactivator), promoting HDL biogenesis and VLDL clearance [1] [10].

Post-heparin LPL activity surges by 110% in fenofibrate-treated mice, accelerating the uptake of VLDL-derived fatty acids into skeletal muscle, adipose tissue, and liver [7]. This is complemented by reduced hepatic de novo cholesterol synthesis via suppression of SREBP-2 target genes (HMG-CoA synthase/reductase) in hamsters [10].

Table 3: Apolipoprotein Modulation by Fenofibrate

ApolipoproteinFunctionRegulationNet Effect
Apo C-IIILPL inhibitor↓↓↑ VLDL hydrolysis
Apo A-IHDL structural protein↑ HDL biogenesis
Apo A-VLPL activator↑ Triglyceride clearance
Apo BVLDL structural protein↔ (production unchanged)↓ VLDL lipidation [7]

Non-Lipid Mechanisms: Neuroprotective and Antiapoptotic Signaling

Emerging evidence reveals PPARα-independent effects:

  • Lipophagy Induction: Fenofibrate activates transcription factor EB (TFEB) via lysosomal Ca²⁺ release through mucolipin 1 channels. This triggers calcineurin-mediated TFEB dephosphorylation, driving its nuclear translocation and transcription of autophagy genes (LAMP1, MAP1LC3). The resultant lipophagy clears hepatic lipid droplets, ameliorating NAFLD [5].
  • Antiapoptotic Signaling: In retinal-choroidal endothelial cells (RF/6A), fenofibrate pretreatment suppresses paraquat-induced apoptosis by:
  • ↓ ROS generation and cytochrome c release
  • ↑ Bcl-2/Bcl-xL antiapoptotic proteins
  • ↓ Bax activation and PARP-1 cleavage [9]
  • Cytoskeletal Protection: Prevents Mallory-Denk body formation in steatohepatitis by preserving keratin intermediate filaments, likely through PPARα-mediated redox homeostasis [8].

These pathways highlight fenofibrate’s role in cellular resilience beyond metabolic disease.

Properties

CAS Number

1350310-05-2

Product Name

Fenirofibrate

IUPAC Name

2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid

Molecular Formula

C17H17ClO4

Molecular Weight

320.8 g/mol

InChI

InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21)

InChI Key

ASDCLYXOQCGHNT-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.